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Compound of Interest

Compound Name: 19:0 PC

Cat. No.: B15577822 Get Quote

Audience: This document is intended for researchers, scientists, and drug development

professionals utilizing mass spectrometry for lipid analysis.

Introduction:

Phosphatidylcholines (PCs) are a class of phospholipids that are major components of

biological membranes. The structural diversity of PCs, arising from the different fatty acyl

chains esterified to the glycerol backbone, plays a crucial role in membrane fluidity and cellular

signaling. Odd-chain fatty acids, such as nonadecanoic acid (19:0), are less common than their

even-chain counterparts but are gaining interest as potential biomarkers in various metabolic

studies. Mass spectrometry is a powerful analytical technique for the detailed structural

characterization of lipids like 19:0 PC. This application note provides a detailed overview of the

expected fragmentation pattern of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0/19:0
PC) and a protocol for its analysis by tandem mass spectrometry.

Predicted Mass Spectrometry Fragmentation of
19:0/19:0 PC
The fragmentation of 19:0/19:0 PC in mass spectrometry is predictable based on the well-

established fragmentation patterns of other phosphatidylcholines. The exact mass of 19:0/19:0
PC is 817.656 g/mol .[1]
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Positive Ion Mode (ESI+):

In positive ion mode, phosphatidylcholines are commonly observed as protonated molecules

([M+H]⁺) or as adducts with sodium ([M+Na]⁺) or other cations. Collision-induced dissociation

(CID) of the protonated 19:0/19:0 PC is expected to yield a characteristic fragment ion

corresponding to the phosphocholine headgroup at m/z 184.07.[2] Other significant fragments

arise from the neutral loss of one or both nonadecanoic acid (19:0) chains.

Table 1: Predicted Fragment Ions of 19:0/19:0 PC in Positive ESI-MS/MS

Ion Description Predicted m/z

Protonated Molecule [M+H]⁺ 818.664

Sodium Adduct [M+Na]⁺ 840.646

Phosphocholine Headgroup 184.073

[M+H - C₁₉H₃₈O₂]⁺ (Loss of one 19:0) 520.333

[M+H - C₁₉H₃₈O₂ - C₁₉H₃₇O]⁺ Not typically observed

Negative Ion Mode (ESI-):

In negative ion mode, PCs often form adducts with anions present in the mobile phase, such as

acetate ([M+CH₃COO]⁻) or chloride ([M+Cl]⁻). Fragmentation of these adducts typically results

in the loss of the adduct and the formation of a carboxylate anion from the fatty acyl chain. For

19:0/19:0 PC, the characteristic fragment would be the nonadecanoate anion.

Table 2: Predicted Fragment Ions of 19:0/19:0 PC in Negative ESI-MS/MS

Ion Description Predicted m/z

Acetate Adduct [M+CH₃COO]⁻ 876.702

Nonadecanoate Anion [C₁₉H₃₇O₂]⁻ 297.279
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Experimental Protocol: Tandem Mass Spectrometry
of 19:0/19:0 PC
Objective:

To identify and characterize 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0/19:0 PC)

using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Materials and Reagents:

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0/19:0 PC) standard (Avanti Polar

Lipids or equivalent)

LC-MS grade methanol

LC-MS grade chloroform

LC-MS grade acetonitrile

LC-MS grade water

Ammonium acetate

Formic acid

Instrumentation:

A tandem mass spectrometer, such as a triple quadrupole or a quadrupole time-of-flight (Q-

TOF) instrument, equipped with an electrospray ionization (ESI) source is required.

Sample Preparation:

Prepare a stock solution of 19:0/19:0 PC in a chloroform/methanol (2:1, v/v) mixture at a

concentration of 1 mg/mL.

For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in

a suitable solvent, such as methanol or acetonitrile/water (1:1, v/v) with 0.1% formic acid or

10 mM ammonium acetate.
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Direct Infusion Mass Spectrometry Parameters:

Ionization Mode: ESI Positive and Negative

Infusion Flow Rate: 5-10 µL/min

Capillary Voltage: 3.0-4.0 kV

Cone Voltage: 20-40 V

Desolvation Gas (N₂): 600-800 L/hr

Desolvation Temperature: 300-400 °C

Collision Gas: Argon

Collision Energy: For MS/MS, use a collision energy of 20-40 eV to induce fragmentation.

This may need to be optimized for the specific instrument.

LC-MS/MS Method (for analysis in complex mixtures):

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate.

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate.

Flow Rate: 0.3-0.5 mL/min.

Gradient: A typical gradient would start with a high percentage of mobile phase A and

gradually increase the percentage of mobile phase B to elute the lipid.

MS Acquisition:

Positive Mode: Precursor ion scan for m/z 184.07 to specifically detect all PC species.

Follow with product ion scans of the m/z corresponding to the [M+H]⁺ of 19:0/19:0 PC
(m/z 818.66).
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Negative Mode: Product ion scan of the m/z corresponding to the [M+CH₃COO]⁻ of

19:0/19:0 PC (m/z 876.70).

Data Analysis and Interpretation:

The acquired mass spectra should be analyzed for the presence of the predicted precursor and

fragment ions. In positive mode, the detection of a precursor ion at m/z 818.66 that fragments

to produce a dominant ion at m/z 184.07 is strong evidence for a phosphatidylcholine with a

total of 38 carbons in the acyl chains. The presence of a fragment at m/z 520.33 confirms the

loss of a 19:0 fatty acid. In negative mode, the fragmentation of the m/z 876.70 precursor to

yield a fragment at m/z 297.28 confirms the presence of a nonadecanoate chain.
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Caption: Predicted fragmentation of 19:0/19:0 PC.
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Caption: Mass spectrometry workflow for 19:0 PC.
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To cite this document: BenchChem. [Application Note: Mass Spectrometry Fragmentation
Pattern of 19:0 Phosphatidylcholine (PC)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15577822#mass-spectrometry-fragmentation-
pattern-of-19-0-pc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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